

Amlodipine Maleate vs. Amlodipine Besylate: A Bioequivalence Comparison

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Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248

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Amlodipine is a widely prescribed calcium channel blocker for the management of hypertension and angina.[1][2] While the besylate salt of amlodipine has been the innovator product, the maleate salt is available as a generic alternative.[3][4] This guide provides a detailed comparison of the bioequivalence of **amlodipine maleate** and amlodipine besylate, supported by experimental data from clinical studies, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Bioequivalence

Multiple studies have demonstrated that **amlodipine maleate** and amlodipine besylate are bioequivalent, meaning they exhibit comparable rates and extents of absorption.[5] The plasma concentration profiles of amlodipine have been shown to be virtually superimposable for the two salt forms. Key pharmacokinetic parameters such as the maximum plasma concentration (C_{max}), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (T_{max}) are not statistically different between the two formulations. These findings suggest that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the salt form. Consequently, the two salts are considered interchangeable for clinical practice.

Data Summary

The following table summarizes the key pharmacokinetic parameters from comparative bioequivalence studies of a single 10 mg oral dose of **amlodipine maleate** and amlodipine besylate in healthy volunteers.

Pharmacokinetic Parameter	Amlodipine Maleate (Test)	Amlodipine Besylate (Reference)
C _{max} (ng/mL)	8.08	8.22
AUC _t (ng·h/mL)	353.15	359.99
AUC _{inf} (ng·h/mL)	417.86	408.23
T _{max} (h)	8.0 (median)	8.5 (median)
t _{1/2} (h)	48.04	43.81

Data compiled from a study involving healthy volunteers who received a single 10 mg dose of each formulation.

Experimental Protocols

The bioequivalence of **amlodipine maleate** and amlodipine besylate has been established through randomized, open-label, crossover clinical trials.

Study Design

A common study design is a two-period, two-sequence crossover trial. In this design, healthy volunteers are randomly assigned to one of two treatment sequences. One group receives **amlodipine maleate** in the first period and amlodipine besylate in the second, while the other group receives the treatments in the reverse order. A washout period of sufficient duration (e.g., 14 to 28 days) separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

Subject Population

Studies are typically conducted in healthy adult volunteers, often including both males and females. The number of participants can vary, with studies including as few as 12 and as many as 36 subjects.

Drug Administration and Blood Sampling

Participants are administered a single oral dose of either **amlodipine maleate** or amlodipine besylate, typically 10 mg. Blood samples are collected at predetermined time points before and after drug administration, extending up to 144 hours post-dose, to characterize the pharmacokinetic profile.

Analytical Method

Plasma concentrations of amlodipine are determined using a validated and sensitive analytical method, such as ultra-performance liquid chromatography interfaced with a double quadrupole mass spectrometer (UPLC-MS/MS).

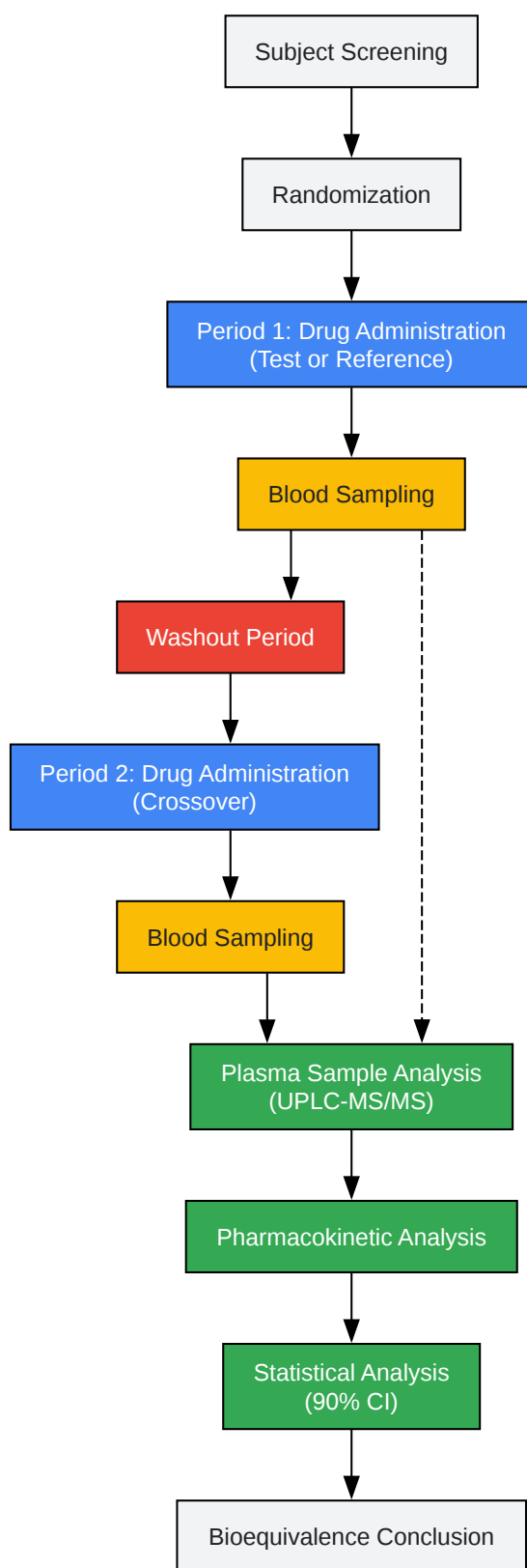
Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

- C_{max}: The maximum observed plasma concentration.
- T_{max}: The time to reach C_{max}.
- AUC_t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC_{inf}: The area under the plasma concentration-time curve from time zero to infinity.
- t_{1/2}: The elimination half-life.

Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for C_{max} and AUC fall within the pre-specified acceptance range of 80-125%.

Experimental Workflow

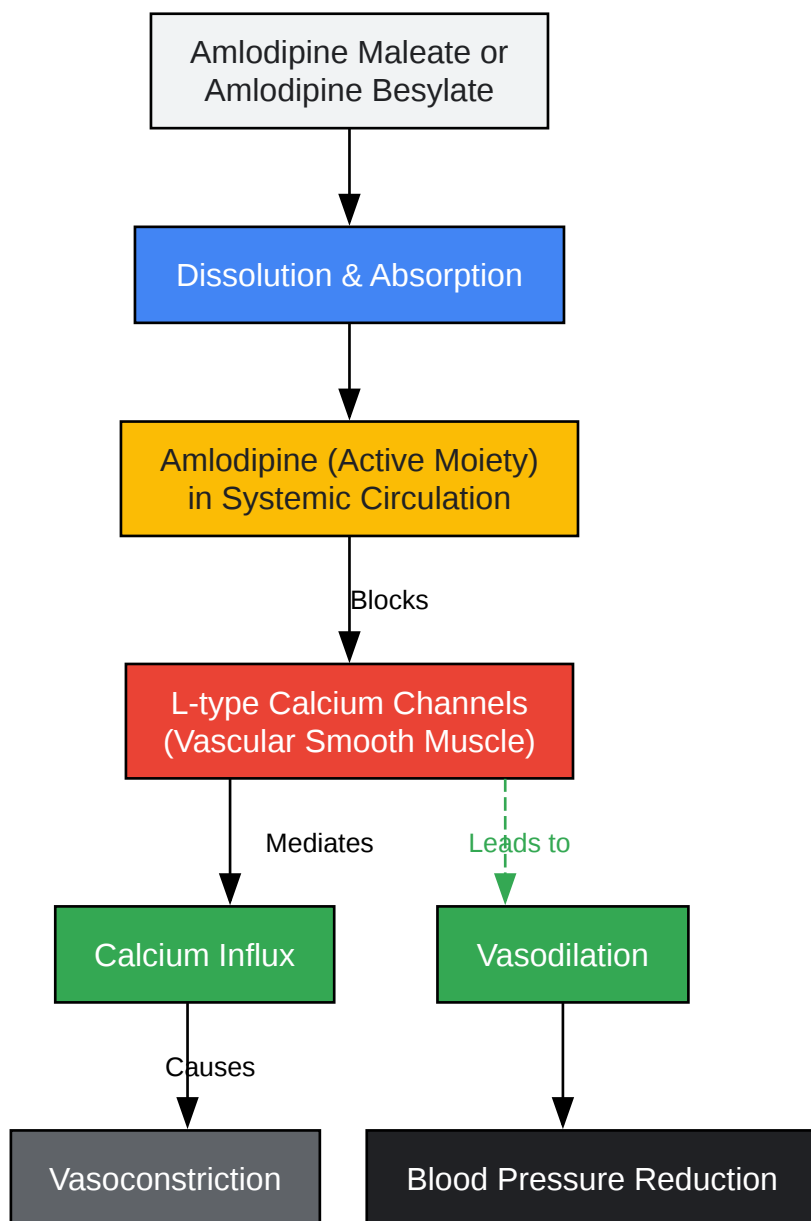


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Caption: Workflow of a typical crossover bioequivalence study.

Signaling Pathways

Amlodipine's therapeutic effect is achieved through the blockade of L-type calcium channels, which is a mechanism independent of its salt form. The bioequivalence of the maleate and besylate salts indicates that they deliver the active amlodipine moiety to the systemic circulation in an equivalent manner, leading to the same pharmacological action.



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Caption: Amlodipine's mechanism of action.

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